3-溴-6-氟-2-甲基苯甲酸

描述

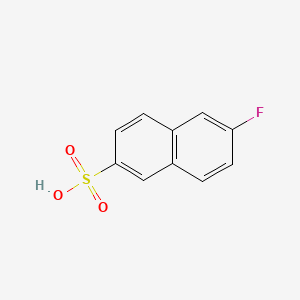

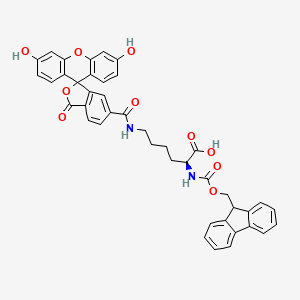

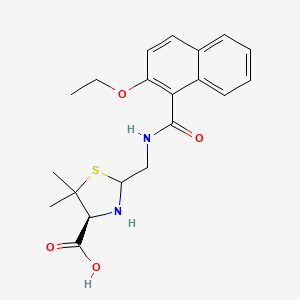

3-Bromo-6-fluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 3-Bromo-6-fluoro-2-methylbenzoic acid is 1S/C8H6BrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-6-fluoro-2-methylbenzoic acid are not available, benzoic acid derivatives are known to participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

3-Bromo-6-fluoro-2-methylbenzoic acid is a solid substance . It should be stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available resources.科学研究应用

有机合成和化学反应中的作用

对4-甲基-2,6-二甲酰基苯酚等化合物的研究展示了在开发用于检测各种分析物(包括金属离子和中性分子)的荧光化学传感器时,结构复杂分子的重要性(Roy, 2021)。这表明3-溴-6-氟-2-甲基苯甲酸同样可以作为合成新型化学传感器或其他功能材料的关键中间体。

环境和健康影响研究

含溴和氟取代基的化合物,如新型溴化阻燃剂,由于其广泛使用和潜在的生态和人类健康影响,已成为环境健康研究的对象(Zuiderveen, Slootweg, & de Boer, 2020)。对这些化合物在室内空气、灰尘和消费品中的存在进行的调查揭示了人类暴露于这些化学物质的途径,指出了关于3-溴-6-氟-2-甲基苯甲酸的环境命运和毒理学特性的潜在研究领域。

对材料科学的贡献

关于硅胶负载的Brönsted酸作为有机转化中的催化剂的研究突显了改性有机分子在催化中的实用性,提高了各种化学过程中的反应效率和产物收率(Kaur, Sharma, & Bedi, 2015)。这些研究指向了3-溴-6-氟-2-甲基苯甲酸在催化中的潜在用途,无论是作为催化剂本身还是作为合成新型催化材料的前体。

药物和生物医学应用

关于类似三环抗抑郁药物替硝西泮的神经生物学研究揭示了化学结构在确定与生物靶标相互作用中的重要性(McEwen & Olié, 2005)。这表明3-溴-6-氟-2-甲基苯甲酸可能被探索其药理学特性,无论是直接还是作为药物开发中的结构类似物。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

作用机制

Target of Action

3-Bromo-6-fluoro-2-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds It has been used in the synthesis of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , suggesting that these may be its potential targets.

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as free radical bromination and nucleophilic substitution . The presence of bromine and fluorine atoms in the compound could potentially enhance its reactivity and binding affinity to its targets.

Biochemical Pathways

Given its use in the synthesis of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , it can be inferred that it may influence the adrenergic signaling pathway, Hedgehog signaling pathway, and HIV-1 entry pathway, respectively.

Result of Action

Given its use in the synthesis of various biologically active compounds , it can be inferred that its action could potentially lead to the activation of α-2 adrenoceptors, inhibition of Smoothened receptors, and prevention of HIV-1 entry, depending on the specific context and conditions.

属性

IUPAC Name |

3-bromo-6-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAJISDATRWQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427373-55-4 | |

| Record name | 3-bromo-6-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)